The table below summarizes the key quantitative data for Halopemide's mechanisms of action.
| Mechanism / Target | Affinity / Potency (IC₅₀) | Experimental Context | Citation |
|---|---|---|---|
| Dopamine D2 Receptor | 7 nM (Antagonism) | Receptor binding assays | [1] |
| Phospholipase D1 (PLD1) | 21 nM (Cellular); 220 nM (Biochemical) | Cellular and in vitro enzymatic assays | [1] [2] |
| Phospholipase D2 (PLD2) | 300 nM (Cellular); 310 nM (Biochemical) | Cellular and in vitro enzymatic assays | [1] [2] |
The understanding of this compound's mechanism has evolved over time, encompassing two primary, potentially complementary, pathways.
Initial Understanding: Dopamine D2 Receptor Antagonism this compound was originally developed as a structural analog of butyrophenone neuroleptics (like haloperidol) and was characterized as a potent dopamine D2 receptor antagonist [3] [1]. This mechanism was believed to underpin its initial clinical psychotropic effects, which showed benefits for symptoms like autism and emotional withdrawal without inducing significant parkinsonism, a common side effect of typical antipsychotics [4] [5].
Later Discovery: Phospholipase D (PLD) Inhibition Subsequent high-throughput screening revealed that this compound is a direct inhibitor of Phospholipase D (PLD) enzymes [1] [6]. It was initially reported as a PLD2 inhibitor but was later found to potently inhibit both PLD1 and PLD2 isoforms, making it more accurately a dual PLD1/2 inhibitor [1] [2]. This inhibition occurs at nanomolar concentrations, as shown in the table above. The phosphatidic acid (PA) produced by PLD is a crucial lipid second messenger involved in cell proliferation, survival, and migration [7] [8]. The search for more selective PLD inhibitors was largely inspired by the this compound scaffold [1] [6].
The potency of this compound against PLD was established through a combination of biochemical and cellular assays.
The following diagram illustrates the cellular signaling pathways influenced by this compound's PLD inhibition and their potential therapeutic implications, particularly in cancer biology.
This compound's role as a PLD inhibitor has positioned it as a valuable tool in cancer research. By blocking the production of Phosphatidic Acid (PA), it disrupts key oncogenic signaling pathways. Research highlights that PLD1, in particular, is a central player in coordinating cross-talk between the PI3K/Akt and Wnt/β-catenin pathways, which are critical for maintaining cancer stemness and driving chemoresistance in aggressive cancers like colorectal cancer (CRC) and glioblastoma multiforme (GBM) [8]. Inhibiting PLD with tools like this compound is therefore a proposed strategy to overcome drug resistance and improve cancer therapy [8] [6].
Halopemide was initially developed as a psychotropic agent and is characterized as a dopamine receptor antagonist [1] [2].
Its significance in modern research, however, lies in its role as a chemical scaffold for developing phospholipase D (PLD) inhibitors. Research indicates that this compound itself is only a modest inhibitor of PLD activity [3]. It served as the lead compound for creating more potent and selective PLD inhibitors, such as 5-fluoro-2-indolyl des-chlorothis compound (FIPI) [4]. The table below summarizes its dual roles.
| Property | Description |
|---|---|
| Initial Classification | Dopamine receptor antagonist & psychotropic agent [1] [2]. |
| Modern Research Context | Lead compound for developing phospholipase D (PLD) inhibitors [3] [4]. |
| Reported PLD Inhibition | Modest inhibitor of both PLD1 and PLD2, with slight preference for PLD1 [3]. |
The most rigorous available data comes from a study that synthesized and evaluated a library of compounds based on the this compound scaffold [3]. The experimental details are summarized below.
| Parameter | Experimental Detail |
|---|---|
| Lead Compound | This compound (1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) [3]. |
| Library Synthesis | Solution-phase parallel synthesis using a 3-scaffold x 3-linker x 30-amide matrix [3]. |
| Analytical Purification | Mass-directed preparative HPLC to >98% purity [3]. |
| Primary Assays | In vitro enzymatic assay & cell-based assay for PLD activity [3]. |
| Key Finding on this compound | Inhibits both PLD1 (IC₅₀ = 220 nM) and PLD2 (IC₅₀ = 310 nM) with no isoform selectivity [3]. |
The following diagram illustrates the two primary mechanisms associated with this compound, as identified in the scientific literature.
Halopemide is a psychotropic agent structurally analogous to butyrophenone neuroleptics but with a distinct pharmacological and clinical profile. Unlike traditional neuroleptics, preliminary clinical findings indicate that this compound lacks the ability to induce parkinsonism and may be particularly effective in treating psychosis characterized by autism, emotional withdrawal, or apathy. This unique clinical profile sparked significant research interest in its cerebral distribution and receptor interactions during the late 1970s and 1980s. [1] [2]
The chemical structure of this compound places it within the butyrophenone structural family, yet its distribution patterns within the brain deviate markedly from those observed with traditional neuroleptics such as haloperidol and spiperone. This divergence in brain distribution likely underlies its differentiated clinical effects, particularly its reduced extrapyramidal side effects compared to classical neuroleptic agents. [3]
Research using radiolabeled this compound ([³H]-halopemide) in rat models has revealed a distinct distribution profile that differs significantly from traditional neuroleptics. The table below summarizes the key regional distribution findings:
Table 1: Regional Distribution of this compound in Rat Brain
| Brain Region | Relative Concentration | Comparison to Traditional Neuroleptics | Special Characteristics |
|---|---|---|---|
| Septal areas | Highest concentration | ~10x lower than neuroleptics | Consistent high uptake across studies |
| Thalamic areas | High concentration | ~10x lower than neuroleptics | - |
| Striae medullares | Higher concentration | ~10x lower than neuroleptics | - |
| Caudate nucleus | Lower concentration | Significantly lower than neuroleptics | Far less particle-bound than neuroleptics |
| Nucleus accumbens | Lower concentration | Significantly lower than neuroleptics | Minimal accumulation |
| Tuberculum olfactorium | Lower concentration | Significantly lower than neuroleptics | Minimal accumulation |
| Pituitary gland | High concentration | Similar to neuroleptics | Sustained high levels; higher in adenohypophysis |
| Overall brain penetration | Limited (~10x less than neuroleptics) | Markedly reduced | Even distribution except specific high areas |
This distribution pattern contrasts sharply with traditional neuroleptics like haloperidol and spiperone, which typically concentrate most heavily in the caudate nucleus, nucleus accumbens, and tuberculum olfactorium—regions rich in dopamine receptors. The unique concentration of this compound in septal and thalamic areas suggests a different mechanism of action and potentially explains its distinct clinical effects. [3]
The distribution of this compound in the rat brain follows a specific temporal pattern that further distinguishes it from conventional neuroleptics:
Table 2: Temporal Kinetics of this compound Distribution in Rat Brain
| Time Parameter | Findings | Methodological Notes |
|---|---|---|
| Peak concentration | 1-2 hours post-injection | Rapid absorption phase |
| Distribution stability | Stable profile up to 4 hours | Consistent regional pattern |
| Elimination phase | Gradual decline | 0.004% of dose remaining after 8 hours |
| Chronic administration | No significant change in distribution | No evidence of accumulation |
| Pituitary persistence | High levels maintained after 8 hours | No detectable labeled metabolites |
The limited brain penetration of this compound (approximately 10 times less than traditional neuroleptics) combined with its unique regional distribution pattern provides important insights into its mechanism of action. The sustained presence in the pituitary gland, with higher concentration in the adenohypophysis compared to the neurohypophysis, suggests particular relevance for neuroendocrine effects, though this requires further investigation. [4]
The fundamental understanding of this compound's cerebral distribution stems from carefully designed experimental protocols using radiolabeled compounds in rat models. The following diagram illustrates the core experimental workflow used in these distribution studies:
Figure 1: Experimental workflow for studying this compound distribution in rat brain
Radiolabeling and Administration: Researchers utilized tritium-labeled this compound ([³H]-halopemide) administered to rats via injection. The specific activity of the radiolabeled compound was calibrated to allow precise quantification of tissue concentrations. Dosing regimens varied from single administration for basic distribution studies to repeated dosing for chronic exposure assessments. [4]
Tissue Processing and Regional Dissection: At predetermined time points (from 1-8 hours post-administration), animals were sacrificed, and brains were rapidly removed and dissected on ice-cold platforms. Regional dissection followed standardized neuroanatomical maps, with particular attention to septal areas, thalamic regions, caudate nucleus, nucleus accumbens, and pituitary subregions (adenohypophysis and neurohypophysis). This precise regional separation was critical for identifying this compound's unique distribution pattern. [3] [4]
Quantification Methods: Tissue samples were processed for radiolabel quantification using liquid scintillation counting. Results were normalized to protein content or tissue weight to enable cross-regional comparisons. Metabolite analysis was performed using chromatographic separation techniques to distinguish intact this compound from potential metabolites. Subcellular distribution studies further fractionated tissue samples to determine particle-bound versus free drug ratios. [3] [4]
This compound demonstrates a complex receptor interaction profile that distinguishes it from traditional butyrophenone neuroleptics. While it shares structural similarities with potent dopamine antagonists, its receptor affinity pattern explains both its clinical efficacy and reduced extrapyramidal side effects:
Dopamine Receptor Interactions: Unlike traditional neuroleptics that show high affinity and specific binding to dopamine receptors in striatal regions, this compound exhibits a modified interaction with dopaminergic systems. This is evidenced by its markedly lower concentration in dopamine-rich areas like the caudate nucleus compared to conventional neuroleptics. [3] [2]
GABAergic System Effects: Research indicates that this compound affects GABA receptor binding, uptake, and release, suggesting potential interactions with GABAergic systems that may contribute to its psychotropic profile. These effects were observed at concentrations relevant to its clinical dosing, indicating potential therapeutic relevance. [5]
Subcellular distribution studies reveal that this compound is "far less particle-bound" in the caudate nucleus compared to neuroleptic agents. This finding suggests differences in tissue binding characteristics at the subcellular level, potentially influencing both its distribution pattern and pharmacological effects. The reduced particle association may relate to its differentiated receptor interactions and possibly contribute to its reduced extrapyramidal side effects. [3]
While initially developed as a psychotropic agent, this compound has gained renewed research interest in recent years due to its identification as an inhibitor of phospholipase D (PLD) enzymes. This section outlines the relationship between this compound's distribution and its newly discovered molecular targets:
Figure 2: this compound's mechanism of action linking PLD inhibition to clinical effects
PLD Inhibition Mechanism: this compound was identified in 2007 as an effective inhibitor of phospholipase D2 (PLD2) through high-throughput screening. Optimization efforts led to the development of 5-Fluoro-2-indolyl des-chlorothis compound (FIPI), a more potent derivative that alters cell spreading and inhibits chemotaxis. This PLD inhibitory activity represents a previously unrecognized mechanism that may contribute to this compound's psychotropic effects. [5]
Therapeutic Implications: The discovery of this compound's PLD inhibitory activity has expanded its potential therapeutic relevance beyond psychiatric conditions to include cancer, infectious diseases, and neurodegenerative disorders. PLD enzymes have been implicated in various cellular processes, and their inhibition may modulate pathogenic pathways in these conditions. [5]
Research on haloperidol, a structural relative of this compound, has demonstrated active, temperature-, sodium ion-, and energy-dependent uptake in rat brain synaptosomes. This transport mechanism shows regional variation, with the highest uptake capacity in striatal regions (Vmax = 2.37 pmol mg⁻¹ protein min⁻¹) and similar affinity values (Km ≈ 40 nM) across brain areas. [6] While similar transport mechanisms have not been explicitly documented for this compound, these findings on structurally related compounds provide context for understanding potential distribution mechanisms of butyrophenone-derived psychotropics.
Initial clinical studies in the 1970s and 1980s investigated halopemide for psychiatric conditions characterized by negative symptoms such as withdrawal and apathy. The table below summarizes the key clinical findings:
| Clinical Trial / Report Type | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| Open pilot trial [1] | 10 female schizophrenic in-patients [1] | Significant improvement in autism, hallucinations, and delusions in 8 of 10 patients; agitation not affected [1] | Information not specified in sources |
| Double-blind trial [1] | 10 young male oligophrenic patients with autistic behaviour [1] | Superior to placebo; patients more alert, communicative, and activated [1] | Information not specified in sources |
| Case study [1] | A 16-year-old girl with infantile autism [1] | Spectacular improvement [1] | Information not specified in sources |
| Multicenter open trial [1] | 70 outpatients (various diagnoses) with poor contact and energy [1] | 46 patients benefited; most effective in young schizophrenic patients with autism; also showed improvement in neurosis and depression [1] | Agitation, anxiety, and suicidal tendencies were considered contra-indications [1] |
| Double-blind cross-over study [1] | 14 responders (various diagnoses) [1] | 9 patients clearly deteriorated during the placebo period [1] | Information not specified in sources |
| Overall Profile (Review Article) [2] [3] | Schizophrenia, autism, emotional withdrawal, or apathy [2] [3] | Lacks the ability to induce parkinsonism; acts as a "psychic energizer" [2] [3] | Lacks the ability to induce parkinsonism [2] [3] |
Decades after its initial development, this compound was rediscovered in a high-throughput screen as an inhibitor of Phospholipase D2 (PLD2) [4]. PLD is an enzyme that generates the lipid second messenger phosphatidic acid (PA), which is involved in crucial cell signaling pathways [5]. Subsequent research revealed that this compound is actually a dual PLD1/PLD2 inhibitor [4] [6]. Its safety profile from clinical trials, coupled with its potent PLD inhibition, made the this compound scaffold an excellent starting point for developing new PLD-targeted therapies [4].
The following diagram illustrates the mechanism of PLD inhibition and the key pathways affected by the phosphatidic acid (PA) it produces.
Research into this compound's PLD-inhibiting properties relies on specific biochemical and cellular assays.
The table below summarizes the measured potency of this compound against the PLD enzymes.
| Assay Type | PLD1 Inhibition (IC₅₀) | PLD2 Inhibition (IC₅₀) | Selectivity | Citation |
|---|---|---|---|---|
| Cellular | 21 nM | 300 nM | Dual inhibitor, slightly prefers PLD1 | [4] |
| Biochemical | 220 nM | 310 nM | Dual inhibitor | [4] |
| Initial HTS (Biochemical) | Information not specified | 1.5 µM (1500 nM) | Initially reported as PLD2 inhibitor | [4] |
The discovery of this compound's activity opened new avenues in drug discovery.
Halopemide was initially investigated as an atypical antipsychotic agent. Its significance grew when it was discovered to inhibit Phospholipase D (PLD), a finding that triggered renewed interest in PLD as a therapeutic target. The table below outlines the key characteristics and evolution of this compound-derived molecules [1] [2].
| Compound Name | Primary Target / Role | Key Characteristics & Significance | Cellular IC50 (Isoform Selectivity) |
|---|---|---|---|
| This compound | Dual PLD1/2 Inhibitor | Atypical antipsychotic; starting point for modern PLD inhibitor development [1] [2]. | Not specified in results (Dual PLD1/2) |
| ML299 | Dual PLD1/2 Inhibitor | Potent, balanced inhibitor; improved DMPK profile and cleaner ancillary pharmacology than earlier compounds; useful for probing PLD function in vitro and in vivo [2]. | PLD1 = 5.6 nM; PLD2 = 20 nM [2] |
| ML395 | Selective PLD2 Inhibitor | Potent, >80-fold selective allosteric inhibitor; attractive DMPK and physicochemical profile; used to define individual physiological roles of PLD2 [1]. | PLD2 = 360 nM (>80-fold selective vs. PLD1) [1] |
This research has therapeutic relevance. PLD signaling is implicated in various diseases, and this compound-derived inhibitors like ML299 and ML395 are being used as tools to investigate their role in virology (e.g., against influenza strains) and oncology (e.g., prostate cancer) [1] [2] [3].
The development and profiling of these compounds involved a standard set of experiments. Here are the key methodologies used by researchers [1] [2]:
| Assay Category | Specific Assay Type | Description / Purpose |
|---|---|---|
| Primary & Confirmatory PLD Activity | Cellular Isoenzyme Assay | Measures a compound's ability to inhibit PLD1 or PLD2 activity in a cellular environment (e.g., using HEK-293 cells overexpressing the isoforms); performed as single-point and concentration-response (CRC) [2]. |
| Biochemical Characterization | Purified Enzyme Assay | Confirms direct, target-mediated inhibition by testing compounds against purified PLD1 and PLD2 enzymes in an exogenous system [1] [2]. |
| Pharmacological Profiling | Radioligand Binding / Ancillary Pharmacology | Screens compounds against a panel of receptors, transporters, and enzymes to identify off-target activities and assess potential for side effects [1]. |
| Drug Metabolism & Pharmacokinetics (DMPK) | CYP450 Inhibition, Plasma Protein Binding, Solubility, Stability | Evaluates compound properties critical for research utility, including drug-drug interaction potential, free fraction in blood, and solution stability [1]. |
The following diagram illustrates the signaling pathway influenced by this compound-derived PLD inhibitors and their potential downstream effects, particularly in the context of cancer research.
This pathway highlights why PLD2 is a target in diseases like cancer. Research shows that PLD2 expression increases with Gleason score in prostate cancer, and its inhibition can reduce cancer cell viability, colony formation, and directional movement [3].
The foundational study provided key quantitative data on how Halopemide distributes in the rat brain. Table 1 summarizes the core findings, while Table 2 highlights the critical differences between this compound and typical neuroleptics [1].
Table 1: Key Quantitative Findings from the 1978 Study
| Measurement | Finding | Comparative Context |
|---|---|---|
| Overall Brain Concentration | Approximately 10 times less than R29800 and spiperone [1] | R29800 is a close chemical congener; Spiperone is a typical neuroleptic [1]. |
| Pituitary Gland Concentration | Similar level to R29800 and spiperone [1] | Contrasts with its lower general brain concentration. |
| Highest Regional Concentration | Septal and thalamic areas [1] | |
| Particle-Binding in Caudate Nucleus | Far less particle-bound than neuroleptics [1] | Suggests a different mechanism of action at the subcellular level. |
Table 2: this compound vs. Typical Neuroleptics (e.g., Spiperone)
| Feature | This compound | Typical Neuroleptics |
|---|---|---|
| Primary High-Affinity Regions | Septum, Thalamus [1] | Caudate nucleus, Nucleus accumbens, Tuberculum olfactorium [1] |
| Pituitary Gland Levels | High, comparable to neuroleptics [1] | High [1] |
| Subcellular Distribution | Less particle-bound in the caudate nucleus [1] | Highly particle-bound [1] |
The original 1978 study used established techniques to determine drug localization [1]. The following workflow diagram illustrates the key experimental steps:
Experimental workflow for determining this compound's brain distribution.
Key methodological details include:
Later research revealed that this compound's psychotropic effects are mediated primarily by Phospholipase D (PLD) inhibition rather than direct dopamine receptor antagonism [2] [3] [4]. The diagram below shows the signaling pathway that this compound modulates:
This compound inhibits PLD, suppressing a pathway linked to disease pathologies.
Key implications of this mechanism include:
The historical data on this compound's unique brain distribution, combined with the modern understanding of its PLD mechanism, provides a valuable case study in drug development.
The MOVAS-1 cell line is a validated and reliable in vitro model for studying vascular calcification, offering a convenient and economical alternative to primary vascular smooth muscle cells (VSMCs) [1]. When cultured under calcifying conditions, MOVAS cells exhibit a time course and molecular profile comparable to primary murine aortic VSMCs [1].
Two primary methods are used to induce calcification in MOVAS cells: High Phosphate (HPi) Medium and Calcifying Medium. The table below summarizes the core components of each approach.
| Component | High Phosphate (HPi) Medium [2] | Calcifying Medium [1] |
|---|---|---|
| Base Medium | Dulbecco's Modified Eagle Medium (DMEM) | Information missing from search (often DMEM or α-MEM) |
| Serum | 10% Fetal Bovine Serum (FBS) | Information missing from search |
| Antibiotics | 1% Penicillin-Streptomycin | Information missing from search |
| Primary Inducer | 3 mM inorganic phosphate (e.g., NaH₂PO₄/Na₂HPO₄) | 10 mM β-glycerophosphate |
| Additional Agent | Not required | Ascorbic Acid (common concentration: 50 µg/mL) |
| Treatment Duration | 14 days | Comparable to primary murine VSMCs (e.g., 10-14 days) |
| Culture Conditions | 37°C in a 5% CO₂ incubator | 37°C in a 5% CO₂ incubator |
After the induction period, calcification is assessed using the following techniques:
Under calcifying conditions, you can expect MOVAS cells to show significant increases in calcium deposition and ALP activity, along with upregulation of osteogenic genes like Osteocalcin (Ocn), Alkaline Phosphatase (Akp2), and the sodium-dependent phosphate cotransporter PiT-1 [1].
The following diagram illustrates a generalized workflow for testing a compound like Halopemide in the MOVAS calcification assay. You would need to integrate this compound at the "Treatment" stage.
Figure 1: Generalized workflow for testing compounds in the MOVAS calcification assay.
The protective effects of certain treatments, like conditioned media from choroid plexus epithelium cells (CPECs-CM), have been linked to the modulation of specific signaling pathways in MOVAS cells under high phosphate stress [2]. The diagram below shows key pathways involved.
Figure 2: Key signaling pathways in HPi-induced MOVAS cell calcification and potential modulation points.
Understanding how haloperidol binds to the D2 receptor is crucial for interpreting binding data and designing experiments. Key insights from a crystal structure study include:
The following table summarizes quantitative binding data and conditions for haloperidol at the D2 receptor, as reported in the literature.
| Assay Type | Tissue / System | Ligand Used | Kd (nM) | Bmax | Key Conditions | Source |
|---|---|---|---|---|---|---|
| Radioligand Binding | Bovine Striatal Membranes | Azido-haloperidol (photoaffinity) | 15 | Not specified | Irreversible binding upon UV light exposure; prevented by dopaminergic agonists/antagonists [3]. | Biochem Biophys Res Commun (1988) |
| Radioligand Binding | Rat Striatal Membranes | [³H]-haloperidol | 7.42 ± 1.03 | 1.58 ± 0.20 pmol/mg protein | Non-specific binding defined with 10 μM chlorpromazine; monophasic Scatchard plot [4]. | J Pharm Pharmacol (1992) |
| Mutagenesis & Binding | Engineered D2R Construct | Haloperidol & L-741626 | Variable (see mutations) | N/A | Mutations in SEBP (e.g., W100A, F110A) alter binding affinity; see [1] for detailed fold changes [1]. | Nat Commun (2020) |
Based on the methods from [4], here is a generalized protocol for conducting a radioligand binding assay to study a compound like haloperidol/halopemide.
1. Membrane Preparation
2. Saturation Binding Assay
3. Data Analysis
The D2 receptor signals through multiple pathways. The diagram below illustrates the key signaling cascades activated upon its stimulation.
This diagram shows that D2R signals through:
When designing your own experiments for halopemide, consider these factors highlighted in the research:
The table below summarizes key quantitative data on this compound's inhibitory activity, which is crucial for experimental design and data interpretation.
| Parameter | Value / Description | Experimental Context | Source |
|---|---|---|---|
| PLD2 IC₅₀ (Initial HTS) | 1.5 μM | In vitro biochemical HTS assay [1]. | [1] |
| PLD1 IC₅₀ (Characterized) | 220 nM (Biochemical); 21 nM (Cellular) | Characterized as a dual PLD1/PLD2 inhibitor [1]. | [1] |
| PLD2 IC₅₀ (Characterized) | 310 nM (Biochemical); 300 nM (Cellular) | Characterized as a dual PLD1/PLD2 inhibitor [1]. | [1] |
| Reported Specific Activity | Inhibits human PLD1 and PLD2 [2]. | Vendor specification sheet for research use [2]. | [2] |
| Key Consideration | Potent, direct-acting, but not isoform-selective; actually shows a preference for PLD1 [3] [1]. | Critical for interpreting results from "PLD2" studies using this compound. | [3] [1] |
The inhibitory profile of this compound has been established using both cellular and biochemical (cell-free) PLD activity assays.
This protocol measures PLD activity in intact cells, based on the transphosphatidylation reaction which is a unique signature of PLD activity [4].
Key Steps and Details:
This cell-free system uses purified recombinant PLD enzymes to confirm that this compound is a direct inhibitor [3] [1] [4].
Key Steps and Details:
This compound's discovery bridged historical clinical observations with modern molecular target discovery, serving as a chemical starting point for developing more selective tools [1] [6].
Originally developed in the 1980s, Halopemide (R 34301) is a structural analogue of butyrophenone neuroleptics but with a distinct clinical and pharmacological profile [1] [2]. Preliminary clinical trials indicated it could act as a "psychic energizer," effective in treating patients with symptoms of autism, emotional withdrawal, and apathy, while notably lacking the ability to induce parkinsonism [1] [2].
Its contemporary research utility was rediscovered in 2007 when a high-throughput screen identified this compound as an inhibitor of Phospholipase D2 (PLD2) [3]. Subsequent studies revealed it is actually a dual PLD1/2 inhibitor, with cellular IC50 values of 21 nM for PLD1 and 300 nM for PLD2 [3]. Its extensive clinical history, demonstrating safety in over 100 patients, makes its chemical scaffold an excellent starting point for probe development [3].
The table below summarizes key quantitative data for this compound and its more selective successors, ML299 and ML395.
| Compound Name | Primary Target & Activity | Cellular PLD1 IC₅₀ | Cellular PLD2 IC₅₀ | Selectivity (PLD2 vs. PLD1) | Key Off-Target Activities |
|---|---|---|---|---|---|
| This compound | Dual PLD1/2 Inhibitor | 21 nM [3] | 300 nM [3] | ~14-fold (for PLD1) | Dopamine D2 receptor antagonist (IC50 = 7 nM) [3] |
| ML299 | Dual PLD1/2 Inhibitor | 5.6 nM [4] | 20 nM [4] | Dual | Cleaner ancillary pharmacology vs. This compound [4] |
| ML395 | PLD2-Selective Allosteric Inhibitor | >30,000 nM [3] | 360 nM [3] | >80-fold | Clean ancillary pharmacology; useful for probing selective PLD2 function [3] |
This protocol is used to determine the IC50 values of compounds against PLD1 and PLD2 in a cellular context [3] [4].
This compound has a established clinical pharmacokinetic profile that can inform in vivo research design [3].
The diagram below illustrates the central role of PLD in pathways relevant to cancer research, which can be investigated using this compound and related inhibitors.
Figure 1: PLD's Role in Cancer Pathways. This compound inhibits PLD, a key node in the cross-talk between the PI3K/Akt and Wnt/β-catenin pathways, which promotes cancer stemness and therapy resistance [5].
This compound serves as a critical bridge between historical clinical observation and modern molecular pharmacology. While its polypharmacology limits its use as a selective probe, it provides a validated and safe chemical scaffold. The development of next-generation inhibitors like ML299 (potent dual inhibitor) and ML395 (selective PLD2 inhibitor) with cleaner ancillary profiles allows researchers to precisely dissect the therapeutic potential of PLD inhibition in oncology, virology, and CNS disorders, building upon the pioneering clinical work done with this compound itself.
Key Experimental Finding A 1981 study by PubMed directly investigated the acute effects of this compound in squirrel monkeys. The core finding is summarized in the table below.
| Parameter | Details from Literature |
|---|---|
| Test Compound | This compound [1] |
| Animal Model | Squirrel monkeys [1] |
| Induced Condition | Acute dyskinesias [1] |
| Effective Dose | 10 mg/kg (orally) [1] |
| Observed Effect | Induction of dyskinesias "virtually indistinguishable" from those caused by a standard dose of haloperidol (1.25 mg/kg PO) [1] |
| Comparative Drugs | Oxiperomide, Tiapride, Mezilamine, Haloperidol [1] |
Although the this compound study did not use a parkinsonian model, the most validated primate models for studying dyskinesia involve MPTP-treated monkeys. You can adapt this model to investigate this compound. The workflow for establishing and using this model is as follows:
This protocol outlines the key steps for assessing a compound like this compound in an established L-DOPA-induced dyskinesia (LID) model.
1. Animal Model Preparation
2. Dyskinesia Assessment & Scoring Quantitative and reliable scoring is critical. A video-based system like the Quantitative Dyskinesia Scale (QDS) is recommended for its sensitivity [2].
3. Test Compound Administration (e.g., this compound)
4. Key Experimental Readouts A comprehensive study should include the following assessments [3]:
The dyskinesias induced by this compound and other dopamine antagonists like haloperidol are linked to their impact on the dopaminergic system in the basal ganglia. The following diagram illustrates the core mechanism by which these drugs are thought to trigger acute motor side effects.
This model is supported by the finding that drugs with "antidyskinetic" properties in some contexts do not confer protection against the acute dyskinesias induced by their own dopamine-blocking action [1]. Furthermore, the cebus monkey has been validated as a useful model for studying long-term neurologic complications from neuroleptics, including tardive dyskinesia after chronic haloperidol administration [4] [5].
Dopamine Receptor D2 (DRD2) belongs to the G protein-coupled receptor (GPCR) superfamily and is one of the most well-established therapeutic targets for neuropsychiatric and endocrine disorders. As a class A GPCR, DRD2 signals primarily through Gi/o proteins to inhibit adenylate cyclase activity, reducing intracellular cAMP levels. The receptor exists in two major splice variants: D2Short (D2S) and D2Long (D2L), which differ in their distribution and functional properties. DRD2 possesses a classical orthosteric binding pocket (OBP) that recognizes endogenous dopamine, along with extended binding regions that can be targeted for subtype-selective drug design. The recent determination of high-resolution crystal structures of DRD2 bound to various ligands, including the typical antipsychotic haloperidol, has revealed novel insights into receptor activation mechanisms and allosteric modulation sites that are transforming structure-based drug discovery approaches for neurological disorders [1] [2].
The structural characterization of DRD2 has been particularly challenging due to the inherent flexibility of GPCRs and difficulties in obtaining high-quality protein crystals. The breakthrough came with engineered receptor constructs incorporating T4 lysozyme (T4L) fusion proteins to enhance crystal packing. These advances have enabled researchers to visualize the precise molecular interactions between DRD2 and therapeutic ligands, revealing unique structural features that distinguish DRD2 from other D2-like receptor subtypes (DRD3 and DRD4). These structural insights are now being leveraged to develop highly selective DRD2 ligands with improved therapeutic profiles and reduced side effects, representing a significant advancement over existing medications that typically show substantial cross-reactivity with other dopamine receptor subtypes [1].
Table 1: Binding Affinity Data for DRD2 Ligands
| Ligand | Receptor | Kᵢ (nM) | Assay System | Functional Activity |
|---|---|---|---|---|
| Haloperidol | DRD2 | 0.10-0.30 | [³H]-YM-09151-2 competition in rat striatal membranes | Antagonist |
| L-741,626 | DRD2 | ~10-fold selectivity vs DRD3/DRD4 | Radioligand binding | Preferring antagonist |
| Dopamine | DRD2 | 10-100 (higher affinity) | Recombinant systems | Full agonist |
| Dopamine | D1-like | 10-100 fold lower | Recombinant systems | Full agonist |
| LASSBio-579 | DRD2 | Moderate affinity | Rodent models | Partial agonist (G protein) |
| LQFM 037 (metabolite) | DRD2 | Submicromolar | In vivo metabolite | Weak partial agonist |
Table 2: Functional Selectivity Parameters for DRD2 Ligands
| Ligand | Gᵢ Protein Inhibition EC₅₀ | β-arrestin-2 Inhibition EC₅₀ | Bias Factor | Assay Type |
|---|---|---|---|---|
| Haloperidol | ~0.5 nM | ~0.1 nM | 4-5 fold β-arrestin bias | BRET (HEK-293T) |
| Clozapine | Micromolar range | Micromolar range | Minimal bias | BRET (HEK-293T) |
| LASSBio-579 | Weak partial agonist | Not determined | Not determined | BRET & binding |
| LQFM 037 | Weak partial agonist | Not determined | Not determined | BRET & binding |
| Aripiprazole | Variable reports (partial agonist) | Context-dependent effects | Disputed | Multiple assays |
Table 3: Mutagenesis Effects on Ligand Binding at DRD2
| Mutation | Haloperidol Affinity Change | L-741,626 Affinity Change | Proposed Structural Role |
|---|---|---|---|
| Trp100EL1 → Phe | Decreased | Decreased | SEBP formation |
| Trp100EL1 → Ala | Decreased | Decreased | SEBP formation |
| Phe110³.²⁸ → Ala | 15.33-fold enhanced | 144.18-fold enhanced | Steric hindrance in SEBP |
| Phe110³.²⁸ → Leu | 1.77-fold enhanced | 18.65-fold enhanced | Steric hindrance in SEBP |
| Glu95².⁶⁵ → Ala | Moderately decreased | Moderately decreased | EBP compaction |
| Tyr408⁷.³⁵ → Ala | Moderately decreased | Moderately decreased | EBP compaction |
Purpose: To determine the high-resolution crystal structure of DRD2 bound to haloperidol for guiding structure-based drug design of subtype-selective ligands.
Materials and Methods:
Key Observations from DRD2-Haloperidol Structure:
Purpose: To identify structural determinants of subtype selectivity through comparative analysis of D2-like receptor binding pockets.
Methodology:
Purpose: To evaluate the efficacy and potency of DRD2 ligands in modulating canonical G protein-mediated signaling pathways.
Materials and Methods:
Key Parameters:
Purpose: To quantify ligand effects on β-arrestin-2 recruitment to DRD2, representing a non-canonical signaling pathway.
Materials and Methods:
Interpretation of Functional Selectivity:
The following diagram illustrates the key signaling pathways and experimental endpoints for DRD2 functional characterization:
Diagram 1: DRD2 Signaling Pathways and Experimental Assessment Methods. The diagram illustrates the canonical G protein-dependent and non-canonical β-arrestin-mediated signaling pathways of DRD2, along with corresponding experimental approaches for their characterization in cellular assays.
Purpose: To evaluate the emetic potential of DRD2-targeting compounds and establish correlation between receptor engagement and side effect profiles.
Materials and Methods:
Key Considerations:
Purpose: To assess the anti-cancer properties of DRD2 antagonists using prostate cancer stem cell models.
Materials and Methods:
Interpretation: Effective DRD2 suppression should impair CSC-like properties, evidenced by reduced sphere formation, decreased pluripotency marker expression, and inhibited AMPK phosphorylation, suggesting a role for DRD2 in maintaining cancer stemness through AMPK-dependent mechanisms [5].
The following workflow summarizes the integrated approach for comprehensive characterization of DRD2-targeting compounds:
Diagram 2: Integrated Workflow for Comprehensive DRD2-Targeting Compound Characterization. The diagram outlines the sequential and parallel approaches for structural, cellular, and in vivo evaluation of DRD2 ligands, highlighting key methodologies at each stage of investigation.
The methodologies outlined in these application notes provide a comprehensive framework for investigating DRD2-targeting compounds across multiple dimensions. The structural insights gained from DRD2-ligand co-crystals have revealed previously unappreciated aspects of receptor architecture, particularly the secondary extended binding pocket (SEBP) that confers subtype selectivity. These findings enable rational design of improved therapeutics with enhanced specificity and reduced off-target effects [1].
The functional selectivity profiling approaches allow researchers to move beyond simple affinity measurements to characterize nuanced ligand behaviors at multiple signaling pathways. This is particularly relevant for DRD2-targeting drugs, where biased signaling can profoundly influence therapeutic outcomes and side effect profiles. The demonstration that haloperidol shows a 4-5 fold greater potency for inhibiting β-arrestin-2 recruitment compared to Gi protein activation provides a mechanistic basis for understanding its clinical effects and suggests opportunities for developing improved successors with more favorable signaling bias [3].
The translational applications of these methodologies extend beyond neuropsychiatric disorders to emerging areas such as oncology, where DRD2 antagonists show promise in targeting cancer stem cell populations. The finding that DRD2 suppression inhibits prostate cancer stem cell formation through AMPK modulation illustrates the broad therapeutic potential of well-characterized DRD2-targeting compounds [5]. Similarly, the careful assessment of emetic potential using validated preclinical models helps researchers anticipate and potentially mitigate treatment-limiting side effects during early development stages [4].
This compound is characterized as a potent, direct-acting, small-molecule inhibitor of Phospholipase D (PLD) [1] [2]. The table below summarizes its key pharmacological properties.
| Property | Description |
|---|---|
| Primary Target | Phospholipase D (PLD) [1] [2] |
| Reported IC₅₀ (PLD1) | 21 nM (cellular assay); 220 nM (biochemical assay) [1] |
| Reported IC₅₀ (PLD2) | 300 nM (cellular assay); 310 nM (biochemical assay) [1] |
| Isoform Selectivity | Originally reported as PLD2-selective; subsequent studies characterize it as a dual PLD1/PLD2 inhibitor, with a slight preference for PLD1 [1] [2] |
| Known Mechanisms | Inhibits PLD-generated phosphatidic acid (PA), a lipid messenger implicated in cell survival, proliferation, and metabolic pathways like mTOR and Wnt/β-catenin signaling [1] [3] |
| Previous Clinical Use | Investigated as a psychotropic agent ("psychic energizer") in clinical trials for schizophrenia [1] |
Based on its known mechanism, the following workflow outlines how you might investigate the role of PLD and the effect of this compound in a transdifferentiation process. This is a theoretical framework that would require extensive optimization.
The diagram below illustrates the key stages of a proposed experimental workflow for a this compound transdifferentiation assay.
When designing your assay, pay close attention to these critical parameters derived from general cell culture and the pharmacological data on this compound.
To conclusively determine the effect of this compound on transdifferentiation, you should employ a combination of the following analytical techniques:
Halopemide is a psychotropic agent and structural analogue of butyrophenone-type neuroleptics, with preliminary clinical findings indicating it lacks the ability to induce parkinsonism and may be effective in treating psychosis characterized by autism, emotional withdrawal, or apathy. [1] The platelet serotonergic system serves as an accessible peripheral model for central nervous system processes, with platelets expressing the serotonin transporter (SERT) protein identical to that found in neurons. [2] [3] Approximately 90-95% of the body's serotonin is found in peripheral systems, with platelets being the primary carriers and storage sites of serotonin in the bloodstream. [3] [4] The investigation of compounds like this compound on platelet serotonin uptake provides valuable insights for drug development targeting psychiatric disorders, coagulation abnormalities, and cardiovascular conditions. [3]
This protocol measures the inhibition of serotonin (5-HT) uptake in fresh platelets incubated in diluted plasma, providing a sensitive bioassay for assessing drug effects on SERT function. [5] Platelets express SERT proteins that are structurally and functionally identical to those in the brain, making them an excellent peripheral model for studying serotonergic function. [2] [3] The assay is based on measuring the accumulation of radiolabeled or fluorescently tagged serotonin in platelets after incubation with the test compound.
Platelet Preparation:
Drug Pre-incubation:
Uptake Reaction:
Reaction Termination:
Sample Processing:
[(Control - Test)/Control] × 100Table 1: Key Parameters for Platelet Serotonin Uptake Assay
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Blood Anticoagulant | Sodium citrate (0.109 M, 1:9 ratio) | Preserves platelet function |
| PRP Processing Time | Within 2 hours of blood collection | Maintains platelet viability and function |
| Assay Temperature | 37°C | Physiological temperature for optimal SERT activity |
| Serotonin Concentration | 50-100 nM | Low concentration for high assay sensitivity [5] |
| Incubation Duration | 5 minutes | Linear phase of uptake kinetics |
| Sample Storage | Frozen plasma until analysis | Maintains stability for batch processing [5] |
The platelet serotonergic system involves multiple components that may be modulated by psychotropic compounds like this compound. The following diagram illustrates key pathways and potential sites of intervention:
Diagram 1: Platelet Serotonergic Signaling and Potential Intervention Sites. This diagram illustrates key pathways in platelet serotonin signaling, including SERT-mediated uptake, receptor activation, and intracellular serotonylation processes. Potential sites for this compound intervention are indicated with dashed lines.
SERT-Mediated Uptake: The serotonin transporter (SERT) controls intra- and extracellular concentrations of 5-HT, modulating peripheral signaling and homeostasis. [3] SERT expression on platelet membranes is upregulated as plasma 5-HT levels increase. [3]
Receptor-Mediated Activation: The 5-HT2A receptor is the best-characterized serotonin receptor on platelets. [3] Activation of 5-HT2A receptors by serotonin induces calcium elevation, which activates transglutaminase enzymes (TG2). [6]
Serotonylation Process: Serotonylation involves the covalent binding of serotonin to glutamine residues in proteins, catalyzed by transglutaminases. [6] This process makes small G-proteins like RhoA and Rab4 constitutively active, leading to cytoskeletal reorganization and stimulation of α-granule exocytosis. [6]
Table 2: Comparative Serotonin Uptake Inhibition Data for Reference Compounds
| Compound | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Sertraline | Human platelets (in vitro) | Same serotonin uptake inhibition (absorbance 0.22) as most active compound SA-5 | [2] |
| BM212 | Human platelets (in vitro) | Weaker effect on 5-HT uptake (absorbance 0.671) compared to sertraline | [2] |
| SA-5 | Human platelets (in vitro) | Most active synthetic compound (absorbance 0.22); significant in vivo antidepressant activity at 20 mg/kg | [2] |
| Zimelidine | Patient platelets during treatment | Highly sensitive correlation with log plasma concentration | [5] |
| Desipramine | Patient platelets during treatment | Correlation demonstrated with plasma concentration | [5] |
The platelet serotonin uptake inhibition bioassay has demonstrated high reliability (coefficient of variation ~2%) and correlates well with log plasma concentrations of established antidepressants. [5] This method may provide advantages over direct plasma drug concentration monitoring, though further studies are needed to establish whether it offers superior predictive value for clinical outcomes. [5]
The investigation of this compound's effects on platelet serotonin uptake provides valuable insights for drug development across psychiatric, cardiovascular, and coagulation disorders. [3] The platelet serotonergic system serves as an accessible "circulating mirror" of neuronal function, enabling the assessment of central serotonergic activity through peripheral measurements. [3] Future research should focus on elucidating this compound's precise molecular targets within this system and establishing correlation between its platelet effects and clinical efficacy.
The table below summarizes the fundamental physicochemical and handling information for this compound:
| Property | Specification |
|---|---|
| Molecular Weight | 416.88 g/mol [1] [2] |
| CAS Number | 59831-65-1 [1] [2] |
| Form | Off-white to light yellow powder [1] [2] |
| Purity | ≥98% (HPLC) [2] |
| Solubility in DMSO | >10 mg/mL [2] or 41.67 mg/mL (99.96 mM) [1] |
| Recommended Storage | Powder: -20°C for 2-3 years; 4°C for 2 years [1]. Shipped at room temperature [2]. |
| Solution Stability | In DMSO: -80°C for 6 months; -20°C for 1 month [1]. |
Here is a visual workflow for preparing and using this compound in your experiments:
What is the typical stock concentration for this compound? A 10 mM stock solution in DMSO is commonly used [1]. For example, to prepare 1 mL of this solution, dissolve 4.17 mg of this compound powder in DMSO.
How should I handle this compound solutions? Always use proper personal protective equipment. Because this compound is harmful if swallowed [2], avoid generating aerosols and handle the compound in a well-ventilated environment, such as a fume hood.
How can I verify the identity of the compound?
You can confirm the compound's structure using the provided spectral data. The reported 1H NMR characteristics and SMILES string are: Fc1ccc(cc1)C(=O)NCCN2CCC(CC2)N3C(=O)Nc4cc(Cl)ccc34 [2].
For your experimental design and reporting, it is helpful to know that this compound is a potent, dual phospholipase D (PLD) inhibitor. Its reported IC₅₀ values are 220 nM for human PLD1 and 310 nM for human PLD2 [1]. It is also known to act as a dopamine receptor antagonist [1].
Q1: What is the true selectivity profile of halopemide? Initially identified in an HTS as a PLD2 inhibitor, subsequent research revealed that This compound is a potent dual PLD1/PLD2 inhibitor. One study found it to be slightly more potent against PLD1, with cellular IC₅₀ values of 21 nM for PLD1 and 300 nM for PLD2 [1].
Q2: Why are newer inhibitors like ML299 and ML395 significant? They represent major advancements in achieving high potency and selectivity, overcoming the limitations of earlier compounds. The table below summarizes the key characteristics of these optimized inhibitors.
Table: Evolution of this compound-Derived PLD Inhibitors
| Compound Name | Primary Target | Cellular IC₅₀ (nM) | Fold Selective | Key Improvements & Notes |
|---|---|---|---|---|
| This compound | Dual PLD1/PLD2 | PLD1: 21 nM; PLD2: 300 nM [1] | ~14-fold for PLD1 [1] | Original lead; potent but promiscuous (e.g., D2 receptor antagonist) [1]. |
| ML299 | Dual PLD1/PLD2 | PLD1: 5.6 nM; PLD2: 20 nM [2] | Balanced, low nM dual inhibition [2] | Cleaner ancillary pharmacology, CNS penetrant, improved DMPK profile [2]. |
| ML395 | PLD2 | PLD2: 360 nM; PLD1: >30,000 nM [1] | >80-fold for PLD2 [1] | Exceptional solubility, stability, PK; no observed toxicity at high doses [1]. |
Q3: What are common sources of error in PLD inhibition assays?
This workflow outlines the key steps to characterize a novel PLD inhibitor's activity and selectivity.
Step 1: Biochemical Assay with Purified Enzymes
Step 2: Cellular Activity Assay
Step 3: Counter-Screening for Off-Target Effects
Step 4: In Vitro DMPK Profiling
| Optimization Goal | Original Compound | Strategy | Key Structural Focus | Outcome / Purpose |
|---|---|---|---|---|
| Increase PLD2 Potency & Selectivity | This compound [1] [2] [3] | Parallel synthesis of amide analogs [1] [2] | Indole-2-carboxylic acids [1] [2] | Identify orally available analogs with superior potency versus PLD2 [1]. |
The following workflow outlines a general methodology for optimizing a lead compound like this compound, based on the strategy of parallel synthesis.
Phase 1: Analog Design & Synthesis
Phase 2: Screening & Analysis
Phase 3: Lead Characterization
Why is CNS penetration a problem for halopemide-derived inhibitors? Many early this compound-derived Phospholipase D (PLD) inhibitors are strong substrates for the P-glycoprotein (Pgp) efflux transporter. This protein actively pumps these compounds out of the brain, resulting in low unbound brain concentrations, which makes them unsuitable for testing in animal models of CNS diseases [1].
What is the primary strategy for improving brain exposure? The main strategy is to reduce the number of hydrogen-bond (H-bond) donors in the molecule. This reduces the compound's recognition by the Pgp efflux transporter. Furthermore, increasing the fraction of sp3 carbon atoms (Fsp3) can improve physicochemical properties and reduce efflux [1].
Which specific molecular features are crucial for PLD affinity? Research indicates that the carbonyl group, the NH bond donor, and the aromatic ring within the benzimidazolone moiety of the original scaffold form essential components of the pharmacophore needed for PLD binding. Simply removing these groups results in a complete or significant loss of inhibitory potency [1].
| Challenge | Root Cause | Proposed Solution | Exemplar Compound & Outcome |
|---|---|---|---|
| High Pgp-mediated Efflux | High H-bond donor count; recognition by efflux transporters [1]. | Reduce H-bond donors; increase Fsp3 character with spirocyclic cores [1]. | Compound 16 (from [1]): Designed with a novel spirocyclic core, leading to drastically improved PLD1/2 potency and reduced efflux. |
| Poor Microsomal Stability | Structural features susceptible to metabolic degradation [1]. | Explore bioisosteric replacements and introduce stabilizing substituents (e.g., fluorine) [1]. | Compound 13: Fluorine substituent introduced, though it resulted in lower microsomal stability than the des-fluoro analogue 12 [1]. |
| Loss of Potency During Optimization | Disruption of key pharmacophore interactions [1]. | Maintain key interactions with HKD pocket residues (Gln642, Asn773) while optimizing other properties [1]. | Piperidine derivative (from cocrystal structure): Maintains key electrostatic interaction with Arg486 [1]. |
1. Assessing Blood-Brain Barrier (BBB) Penetration
2. Measuring Target Engagement: PLD Inhibition in the Brain
The following diagram illustrates the logical workflow and major strategies for enhancing the CNS penetration of this compound-derived PLD inhibitors.
The diagram above outlines the strategic approach, while the diagram below details the key molecular interactions that must be preserved during optimization, based on a co-crystal structure of a this compound-derived inhibitor bound to PLD2 [1].
The table below summarizes frequent issues, their likely causes, and recommended solutions based on published optimization campaigns.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Insufficient brain exposure (Low Kpu,u) | High efflux by P-glycoprotein (Pgp) transporter [1] | Reduce number of H-bond donors; Increase cLogP [1] |
| High Polar Surface Area (PSA) [1] | Increase Fsp3 character (fraction of sp3-hybridized carbons) to reduce planar rigidity [1] | |
| High in vivo clearance | Rapid metabolism by liver microsomes [1] | Modify metabolically labile aromatic rings (e.g., replace phenyl with pyridooxazinone) [1] |
| Off-target activity (e.g., Dopamine D2 receptor) | Polypharmacology inherited from original halopemide scaffold [2] | Systematic structural exploration to dial out anti-target activity while retaining PLD potency [2] |
Here are the standard methodologies used to generate the quantitative data for DMPK optimization, as cited in the literature.
Cellular Potency (Calu-1 PLD Activity Assay)
Biochemical Potency (Immunoprecipitated on Plate (IPoP) Assay)
P-glycoprotein (Pgp) Efflux Potential (MDCK-MDR1 Assay)
Metabolic Stability (Liver Microsome Assay)
In Vivo Brain Exposure (Rat Infusion Study)
The following diagram illustrates the strategic decision-making process for optimizing this compound-derived compounds, particularly for CNS applications.
Why is the original this compound scaffold considered a good starting point for PLD inhibitor development, despite its drawbacks? this compound had a known safety profile from previous clinical trials, proving that PLD inhibition by this chemotype was viable and safe in humans. The challenge for researchers was to maintain this potent PLD inhibition while engineering out the undesirable polypharmacology (e.g., D2 antagonism) and improving the DMPK properties [2].
Was the optimization campaign focused on isoform-selective or dual PLD1/2 inhibition? Both paths were explored. The decision depended on the therapeutic hypothesis. For example, initial genetics in a fly model of ALS pointed to the PLD1 pathway, but it was unclear if dual inhibition would be better. Therefore, researchers designed compounds and screened them against both isoforms to build structure-activity relationships (SAR) and create selective (e.g., ML395 for PLD2) and dual (e.g., ML299) inhibitors [1] [2].
What role did structural biology play in the optimization process? A co-crystal structure of a key inhibitor bound to human PLD2 was pivotal. It confirmed the binding mode of the benzimidazolone pharmacophore within the enzyme's active site and, crucially, revealed a novel adjacent pocket. This discovery enabled the rational design of new chemical series with significantly improved potency and properties [1].
The table below summarizes the core characteristics of this compound and its derivative, FIPI [1] [2] [3].
| Compound Name | Primary Target & Action | Cellular IC50 (Isoform Selectivity) | Key Characteristics & Notes |
|---|
| This compound | Dual PLD1/PLD2 Inhibitor [2] | PLD1: 21 nM [2] PLD2: 200-300 nM [1] [2] | Originally an antipsychotic; identified via HTS [1] [2]. Has >30 off-target activities (polypharmacology) [1]. | | FIPI (5-Fluoro-2-indolyl deschlorothis compound) | Potent dual PLD1/PLD2 Inhibitor [1] [3] | PLD1: 25 nM [3] PLD2: 10-20 nM [1] [3] | A direct derivative of this compound. Inhibits PLD regulation of F-actin, cell spreading, and chemotaxis [3]. |
The development of PLD inhibitors represents a journey of medicinal chemistry optimization. The diagram below illustrates the key stages from the initial hit compound to more selective inhibitors.
Q1: What are the most common issues when using this compound and FIPI in cellular assays?
Q2: How do I confirm that FIPI is directly inhibiting PLD and not acting indirectly?
[³H]-phosphatidylcholine or by using an Amplex Red-based detection system. In the presence of a primary alcohol (like 1-butanol), PLD performs a transphosphatidylation reaction, producing phosphatidylalcohol instead of phosphatidic acid (PA). This product can be separated by thin-layer chromatography (TLC) and quantified [2] [4]. A direct inhibitor like FIPI will reduce the formation of the product in this cell-free system.Q3: My cellular PLD assay shows high background or low signal-to-noise. What could be wrong?
This is a standard methodology used to validate inhibitors like FIPI in a cellular context [4] [3].
Objective: To measure the cellular inhibition of PLD1 or PLD2 by a compound.
Workflow:
Key Steps Explained:
[³²P]) or with fluorescent tags. The reduction in PBut formation in inhibitor-treated cells, compared to controls, is used to calculate the percentage of inhibition and the IC₅₀ value [4] [3].
FAQ: What is the clinical significance of this compound's side effect profile, particularly regarding dyskinesia?
Early clinical studies from the 1980s reported that this compound lacked the ability to induce parkinsonism and was not associated with extrapyramidal side effects (EPS), such as acute dystonia or tardive dyskinesia, which are commonly linked to typical neuroleptics [1] [2]. A review of its clinical significance noted that in open studies, the drug showed "psychic energizer" properties and was effective in treating negative symptoms of schizophrenia without the adverse effects typical of standard antipsychotics [2]. Despite these promising early findings, robust, large-scale clinical data is limited.
The table below summarizes the key findings on this compound's dyskinesia profile compared to a typical antipsychotic:
| Feature | This compound | Typical Antipsychotic (e.g., Haloperidol) |
|---|---|---|
| Dyskinesia / EPS Profile | Not observed in preliminary clinical findings [1] [2] | Well-documented to cause acute and tardive dyskinesia [3] |
| Primary Molecular Target | Phospholipase D2 (PLD2) inhibitor; Dopamine D2 blocker (with lower potency) [2] | Potent Dopamine D2 receptor blocker [3] |
| Cerebral Distribution in Rats | Highest in septal and thalamic areas; lower in striatum [4] | Concentrated in the caudate nucleus (striatum) [4] |
| Subcellular Distribution | Far less particle-bound in the caudate nucleus [4] | Highly particle-bound [4] |
FAQ: What are the proposed mechanisms behind this compound's low potential for inducing dyskinesia?
The low incidence of motor side effects is likely due to its unique distribution in the brain and its polypharmacology.
FAQ: As a researcher, how should I investigate this compound's side effect profile in my models?
Given the limited modern data, confirming its effects in your specific experimental system is crucial.
Here is a detailed methodology for a classic rodent model you can use to evaluate the potential for acute extrapyramidal side effects.
1. Experimental Workflow
The following diagram outlines the key stages of this assessment:
2. Detailed Methodology
Q1: What was the starting point for optimizing halopemide? this compound was initially identified through a high-throughput screen (HTS) as an inhibitor of Phospholipase D2 (PLD2) and served as the lead compound for further optimization [1] [2]. Although it was a known psychotropic agent, its newly discovered PLD2 inhibitory activity and established clinical safety profile made it an excellent starting point for a drug development campaign [3] [4].
Q2: What were the main limitations of the original this compound molecule? The key challenges with the parent this compound molecule were:
Q3: What were the key strategies used to improve upon this compound? The optimization effort focused on structural modification to address the above limitations. A diversity-oriented synthesis (DOS) approach generated hundreds of analogs. The primary strategy involved replacing the core benzimidazolone of this compound with other privileged structures, which led to the discovery of two distinct chemical series [3]:
The table below summarizes the property evolution from this compound to the optimized probe, ML395.
| Compound | Cellular PLD2 IC₅₀ | Cellular PLD1 IC₅₀ | PLD2 Selectivity (vs. PLD1) | Key Improvements |
|---|---|---|---|---|
| This compound | ~300 nM [3] | ~21 nM [3] | Dual inhibitor (prefers PLD1) [3] | Lead compound; clinical safety data available [3]. |
| ML395 | 360 nM [3] | >30,000 nM [3] | >80-fold [3] | Greatly improved PLD2 selectivity, cleaner ancillary pharmacology, superior solubility, stability, and pharmacokinetics (PK) [3]. |
Q4: How is the cellular inhibitory potency (IC₅₀) of new compounds determined? This is a core assay for evaluating new analogs. The following protocol is based on the methods used to characterize probes like ML395 [3].
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| High background signal | Endogenous PLD activity in unstimulated cells | Include a negative control without stimulant. Optimize serum-starvation time before assay. |
| No dose-response | Compound insolubility or instability in assay buffer | Use DMSO stocks, ensure final DMSO concentration is consistent and low (e.g., <0.1%). Check compound stability. |
| Poor curve fit | Inadequate concentration range or data points | Test a wider range of compound concentrations (e.g., 1 nM - 100 µM). Ensure sufficient replicate data points. |
Q5: How is isoform selectivity for PLD2 over PLD1 confirmed? It is critical to profile compounds against both isoforms. The general workflow is as follows [3]:
The following diagram illustrates the logical workflow from this compound to a selective inhibitor, integrating key optimization strategies.
| Feature | Haloperidol | Halopemide |
|---|---|---|
| Drug Class | First-generation (typical) antipsychotic [1] [2] | Psychotropic agent, structurally analogous to butyrophenones [3] |
| Primary Mechanism | Potent antagonist of dopamine D2 receptors [1] [2] | Weak dopamine blocker with a different pharmacological profile [4] [3] |
| D2 Receptor Affinity | High affinity [4] [2]. Binds tightly to D2 receptors, with a dissociation constant lower than that of dopamine itself [2]. | Weak activity at dopamine D2 receptors [4]. |
| Key Experimental Findings | - Crystal structures show direct binding to the D2 receptor orthosteric site [5].
The characterization of these two drugs relies on various experimental protocols, which explain the differences in their known receptor affinities.
For Haloperidol: The understanding of its potent D2 antagonism comes from several high-resolution methods.
For this compound: The data is less direct but points to a different mechanism.
The following diagram illustrates the primary signaling pathways for dopamine receptors, which is fundamental to understanding how D2 antagonists like Haloperidol exert their effects.
This diagram shows that dopamine acts on two main receptor families [8]. Haloperidol primarily works by blocking the D2-like receptors, which normally inhibit the production of cAMP. This antagonism is the cornerstone of its antipsychotic action [1] [2]. The mechanism of This compound is not fully elucidated and appears to diverge from this classic pathway of strong D2 blockade [4] [3].
The divergent receptor affinities of these two drugs lead to different clinical and research profiles:
Haloperidol is a potent, high-affinity D2 antagonist. This makes it a benchmark tool in neuroscience research for studying D2 receptor function and a effective treatment for positive symptoms of schizophrenia (e.g., hallucinations). However, this same potency is responsible for a high incidence of extrapyramidal side effects (EPS) like parkinsonism and tardive dyskinesia [1] [6].
This compound represents an early example of a "non-neuroleptic" drug candidate. Its weak D2 affinity likely explains its reported lower potential for inducing parkinsonism in early clinical trials [3]. This suggests its therapeutic effects, particularly on symptoms like autism and emotional withdrawal, may be mediated through other, non-dopaminergic receptor systems.
The table below compares the core characteristics of Halopemide and FIPI based on current research data.
| Inhibitor Characteristic | This compound | FIPI (5-fluoro-2-indolyl des-chlorothis compound) |
|---|---|---|
| Original/Primary Use | Antipsychotic agent in humans [1] | Primarily a research tool derived from this compound [1] |
| PLD2 IC₅₀ (Biochemical) | 200 nM [1] | Subnanomolar to Nanomolar range (more potent) [2] [1] |
| Isoform Selectivity | Dual PLD1 and PLD2 inhibitor [1] | Potent dual PLD1 and PLD2 inhibitor [1] |
| Key Experimental Outcomes | Inhibits PEth formation in blood in a concentration-dependent manner, but complete inhibition was not achieved [3] | Completely inhibits PEth formation in blood at 30,000 nM [3]. More effectively blocks cell spreading and chemotaxis [2]. |
| Reported Off-Target Activities | >30 off-target activities (e.g., biogenic amine receptors) [1] | >30 off-target activities, similar to this compound [1] |
The potency data in the table is supported by specific experimental methodologies:
Inhibition of PEth Formation in Blood: A key study tested both inhibitors for their ability to prevent the post-sampling formation of phosphatidylethanol (PEth), an alcohol biomarker, in human blood spiked with ethanol [3].
Cellular Functional Assays: In cell-based studies, FIPI has been shown to rapidly block the production of phosphatidic acid (PA) and effectively inhibit PLD-mediated processes such as cell spreading and chemotaxis, reinforcing its potent activity in a physiological context [2].
The data indicates that FIPI is a direct and more potent derivative of this compound. While both are valuable tools for probing PLD biology, you should be aware that they are considered first-generation inhibitors with significant off-target activities [1]. For research requiring higher specificity, second-generation inhibitors have been developed:
The table below summarizes the key experimental data and properties of this compound and ML395, highlighting the contrast in their PLD2 selectivity.
| Feature | This compound | ML395 (VU0468809) |
|---|---|---|
| Reported PLD2 IC₅₀ | ~200 - 300 nM (Cellular) [1] [2] | 360 nM (Cellular) [3] [4] [5] |
| Reported PLD1 IC₅₀ | ~21 nM (Cellular) [2] | >30,000 nM (Cellular) [3] [4] [5] |
| Selectivity (PLD2 vs. PLD1) | Dual Inhibitor / PLD1-preferring [2] | >80-fold selective for PLD2 [3] [4] [5] |
| Ancillary Pharmacology | Promiscuous; many off-target activities (e.g., biogenic amine receptors) [1] [5] | Clean Eurofins panel; no off-target activities reported [3] [4] [5] |
| Key Experimental Workflow | 1. High-throughput screen (HTS) identified this compound [6]. 2. Characterization in cell-based and biochemical PLD activity assays [2]. | 1. Diversity-oriented synthesis from this compound scaffold [4] [2]. 2. Iterative library synthesis & screening (80+ analogs) [4]. 3. Profiling in cellular & biochemical PLD1/2 assays [4] [5]. | | Physiochemical/DMPK Profile | Used in clinical trials, but scaffold has inherent polypharmacology [5] | Improved; good solubility, stability, low CYP inhibition, and high CNS penetration [4] [5] | | Therapeutic Application | Originally developed as an antipsychotic [5] | Probe molecule with broad-spectrum antiviral activity against influenza strains [3] |
The selectivity data in the table above were generated using established biochemical and cellular assays. Here is a detailed look at the methodologies.
This assay measures a compound's ability to inhibit PLD activity in a live-cell context.
The following diagram illustrates the logical workflow and core principle of this assay:
This assay tests for direct inhibition by measuring the compound's effect on the purified PLD enzyme in a cell-free system.
The table below summarizes the core differences between Halopemide and traditional neuroleptics based on the available historical data.
| Feature | This compound | Traditional Neuroleptics (e.g., Haloperidol) |
|---|---|---|
| Drug Class | Butyrophenone-derived psychotropic agent [1] [2] | Typical, first-generation antipsychotics [3] |
| Primary Clinical Profile | "Psychic energizer"; activating, disinhibitive [1] | Antipsychotic; focused on reducing positive symptoms [3] |
| Target Symptoms | Autism, emotional withdrawal, apathy, poor communication [1] [2] | Positive symptoms (e.g., hallucinations, delusions) [3] |
| Key Efficacy Data | Improved social contact/activity in open-label trials (e.g., 20 of 34 schizophrenic patients with autism) [1] | Effective for positive symptoms; no clear efficacy difference between various typical drugs in a large review [3] |
| Side Effect Profile | Preliminary data suggests it may lack parkinsonism-inducing effects [2] | High incidence of extrapyramidal side effects (EPS), including akathisia [3] |
| Proposed Molecular Action | Dopamine receptor blocker with a unique cerebral distribution and receptor interaction profile [1] [2] | Primarily dopamine D2 receptor antagonism [4] |
The initial clinical profile of this compound was established through several small-scale studies in the 1970s and 1980s. Here are the methodologies and findings from some of the key experiments cited in the review articles.
While the exact molecular mechanism of this compound was not fully elucidated in the available search results, its profile is distinct from traditional neuroleptics. For context, the diagram below illustrates a key signaling pathway modulated by many antipsychotics, which may contribute to their different effect profiles [4].
Diagram: Simplified AKT/GSK-3β Signaling Pathway in Antipsychotic Action. This pathway shows how dopamine D2 receptor antagonism can lead to the inactivation of GSK-3β via AKT phosphorylation, a mechanism associated with the neuroprotective effects of some atypical antipsychotics [4]. The precise interaction of this compound with this pathway is not specified in the search results.
For modern drug development, these findings highlight the value of exploring compounds that go beyond broad D2 receptor blockade. The case of this compound suggests that targeting specific neural circuits or downstream signaling pathways could lead to drugs with more tailored efficacy and improved side-effect profiles.
| Antipsychotic Name | Generation | Typical Risk of Inducing Parkinsonism [1] |
|---|---|---|
| Haloperidol | First (Typical) | High (+++) |
| Pimozide | First (Typical) | High (+++) |
| Fluphenazine | First (Typical) | High (+++) |
| Chlorpromazine | First (Typical) | Moderate (++) |
| Risperidone | Second (Atypical) | Moderate (++) |
| Olanzapine | Second (Atypical) | Moderate (++) |
| Lurasidone | Second (Atypical) | Moderate (++) |
| Aripiprazole | Second (Atypical) | Low (+) |
| Quetiapine | Second (Atypical) | Low (+) |
| Clozapine | Second (Atypical) | Low (+) |
The higher risk associated with haloperidol is explained by several key mechanisms, which have been explored through various experimental protocols.
The following diagram illustrates the primary pathophysiological pathway and the role of binding kinetics in drug-induced parkinsonism.
Clinical trials directly comparing drugs consistently demonstrate these differences:
| Inhibitor Name | Target Profile | Cellular PLD1 IC₅₀ | Cellular PLD2 IC₅₀ | Selectivity Fold (PLD2 vs. PLD1) | Key Characteristics & Advancements |
|---|---|---|---|---|---|
| Halopemide | Dual PLD1/2 Inhibitor [1] [2] | 21 nM [1] [2] | 300 nM [1] [2] | ~0.07 (Prefers PLD1) | Foundational scaffold; highly promiscuous for biogenic amine receptors (e.g., D₂ receptor) [1]. |
| ML299 | Dual PLD1/2 Inhibitor [3] | 5.6 nM [3] | 20 nM [3] | Dual (Balanced) | Improved potency & cleaner ancillary pharmacology vs. This compound; CNS penetrant [3]. |
| ML395 | PLD2-Selective Inhibitor [1] [4] | >30,000 nM [1] [4] | 360 nM [1] [4] | >80 [1] [4] | Excellent selectivity, solubility, and in vivo PK profile; minimal anti-target activity [1] [4]. |
| VU0359595 | PLD1-Selective Inhibitor [1] [5] | Information missing | Information missing | ~1,700 for PLD1 [1] | Early example of high isoform selectivity derived from the this compound scaffold [1]. |
The data in the table above is typically generated through a combination of biochemical and cellular assays to confirm direct target engagement and activity in a more physiologically relevant context.
1. Cellular PLD Activity Assay
2. Biochemical Assay with Purified Enzymes
The decision to use a dual or selective inhibitor depends on the biological question being asked. The following diagram outlines the strategic decision-making process for selecting the appropriate inhibitor based on your research objectives.
The therapeutic potential of inhibiting PLD has been explored in several areas, which further informs the choice of inhibitor:
For researchers designing a study, here is a concise guide based on the current chemical tools:
| Feature | Halopemide | R29800 / Spiperone (Typical Neuroleptics) |
|---|---|---|
| Overall Brain Concentration | Approximately 10 times lower [1]. | Approximately 10 times higher [1]. |
| Pituitary Gland Concentration | Similar levels [1]. | Similar levels [1]. |
| Regional Distribution (Highest levels) | Septal and thalamic areas [1]. | Caudate nucleus, nucleus accumbens, tuberculum olfactorium [1]. |
| Subcellular Distribution in Caudate Nucleus | Far less particle-bound [1]. | More particle-bound [1]. |
| Clinical / Pharmacological Profile | Psychotropic "psychic energizer"; different from typical neuroleptics; lower potential for inducing parkinsonism [2] [3]. | Typical neuroleptic profile [1]. |
> Note: The data in this table is derived from a single animal study conducted in 1978 [1]. While this is a key direct comparison, newer research contexts have been identified and are discussed in the section below.
The data in the table above was generated using the following experimental protocols from the 1978 study [1]:
The workflow below illustrates the key steps of this methodology.
While the direct comparative data on cerebral distribution is historical, this compound has gained renewed interest in modern pharmacology for a different reason:
For researchers today, the key points are:
| Feature | Halopemide | Typical Neuroleptics (e.g., Haloperidol) |
|---|---|---|
| Chemical Class | Butyrophenone derivative [1] [2] | Butyrophenone, Phenothiazine, etc. [3] |
| Primary Clinical Indication (Historical) | Autism, emotional withdrawal, apathy; "psychic energizer" [1] [2] [4] | Psychosis, agitation, hallucinations [3] |
| Key Differentiating Side Effect | Minimal to no parkinsonism in preliminary clinical findings [2] [4] | High risk of acute extrapyramidal symptoms (EPS) and tardive dyskinesia [5] [3] |
| Metabolic Side Effects | Limited data from clinical trials; not a highlighted issue in historical reports [1] | Can cause weight gain and metabolic dysfunction, though risk is generally lower than with some atypicals like olanzapine [6] |
| Receptor Profile (from which side effects can be inferred) | Potent dual inhibitor of Phospholipase D1/2 (PLD1/2) [7] [8]. Also a dopamine antagonist but with a potentially unique cerebral distribution [2] [9]. | High-affinity antagonism at Dopamine D2 receptors is the primary mechanism, strongly linked to EPS [3]. |
| Mechanism & Contemporary Significance | Modern research focuses on its use as a chemical probe for PLD2 inhibition, with relevance to cancer, virology, and CNS disorders [7] [8]. | Efficacy primarily attributed to D2 blockade; used as a benchmark for antipsychotic efficacy and side effects in research [5] [3]. |
The key experiments that define this compound's profile involve both its historical clinical trials and modern molecular assays.
The following diagram illustrates the distinct mechanisms of action of this compound and typical neuroleptics, and the experimental workflow to profile them.
For drug development professionals, the case of this compound offers several critical insights:
Halopemide was investigated in the 1970s and 80s as a psychotropic agent. The table below summarizes the key clinical findings from that period, which were primarily open-label or small double-blind trials [1] [2].
| Trial Type/Reference | Patient Population | Dosage | Key Efficacy Findings | Reported Limitations & Contra-indications |
|---|---|---|---|---|
| Open pilot trial [2] | 10 female schizophrenic in-patients | 22.5-60 mg daily | Significant improvement in 8/10 patients; highly significant effect on autism, hallucinations, and delusions; no effect on agitation. | Agitation was not affected. |
| Double-blind trial [2] | 10 young male oligophrenic patients with autistic behaviour | 7.5 mg, twice daily | Superior to placebo; patients became more alert, communicative, and activated; one patient spoke adequately for the first time. | — |
| Case study [2] | A 16-year-old girl with infantile autism | 7.5 mg, twice daily | Spectacular improvement. | — |
| Multicenter open trial [2] | 70 outpatients (various diagnoses) with poor contact and energy | Usually 10 mg, twice daily | 46 patients clearly benefited; most significant improvement in young schizophrenic patients with autistic symptomatology (20 of 34). | Agitation, anxiety, and suicidal tendencies were considered contra-indications. |
| Double-blind cross-over study [2] | 14 responders from the multicenter trial | Corresponding to optimum dose from open trial | 9 patients clearly deteriorated during the placebo period. | — |
A consistent finding across these studies was that this compound functioned as a "psychic energizer," showing particular promise for symptoms of autism, emotional withdrawal, and apathy, without inducing extrapyramidal side effects like parkinsonism [1].
While the original clinical studies focused on its psychotropic profile, more recent research has identified a specific molecular mechanism. This compound was rediscovered through a high-throughput screen as a direct inhibitor of Phospholipase D2 (PLD2) [3] [4].
Subsequent studies characterized this compound more accurately as a dual PLD1/PLD2 inhibitor, with a cellular IC50 of 21 nM for PLD1 and 300 nM for PLD2 [3]. This mechanism is distinct from its early classification as a butyrophenone-derived neuroleptic. The signaling pathway and role of PLD enzymes are illustrated below.
This PLD pathway is implicated in various cellular functions, and its dysregulation is linked to cancer and other diseases [5] [4]. The safety profile of this compound observed in early clinical trials, with plasma exposures high enough to inhibit PLD, suggests that targeting this pathway is a therapeutically viable mechanism [3].
The key experiments that identified and validated this compound as a PLD inhibitor involved both biochemical and cellular assays [3]:
For comparison, the current drug development landscape for Autism Spectrum Disorder (ASD) is active. As of 2025, over 20 companies are developing more than 22 therapies [6]. These investigational drugs have diverse, novel mechanisms of action, unlike the earlier approach with this compound.
| Drug Name | Company | Phase | Proposed Mechanism of Action (MoA) |
|---|---|---|---|
| AST-001 | Astrogen | Phase III | Mitochondrial protein modulator [6] |
| ML004 | MapLight Therapeutics | Phase II | Serotonin receptor agonist [6] |
| AB-2004 | Axial Therapeutics | Phase II | Microbiome modulator [6] |
| ARD-501 | Aardvark Therapeutics | Phase II | Undefined mechanism [6] |
| AJA001 | Ajna BioSciences | Phase I | Undefined mechanism (botanical) [6] |
| L1-79 | Yamo Pharmaceuticals | Phase II | Adrenergic signaling modulator (improved socialisation) [6] [7] |
For your work as a researcher, the most promising angle may be the PLD inhibition mechanism itself. Future research could focus on:
Irritant